molecular formula C25H34O6Si B13863483 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)

4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)

Cat. No.: B13863483
M. Wt: 458.6 g/mol
InChI Key: LYEYVIPMFIHSLX-ILSIFQBBSA-N
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Description

4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv (ZCI) is a complex organic compound that belongs to the class of heterocyclic compounds It features a dioxolane ring fused to a pyran ring, with a galactopyranose derivative attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) typically involves multiple steps. One common approach is the protection of the hydroxyl groups of galactopyranose, followed by the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the galactopyranose moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) involves its interaction with specific molecular targets. The dioxolane and pyran rings can interact with enzymes and receptors, modulating their activity. The galactopyranose derivative may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: An intermediate in the synthesis of cardiotonic agents.

    Toluene-4-sulfonic acid 6-methoxy-2,2-dimethyl-4H-(1,3)dioxolo(4,5-c)pyran-7-yl ester: A related compound used in organic synthesis.

    1,23,4-Di-O-isopropylidene-D-galactopyranose: Another galactopyranose derivative with protective groups.

Uniqueness

4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) is unique due to its specific structural features and the presence of the galactopyranose moiety. This combination of rings and sugar derivatives provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H34O6Si

Molecular Weight

458.6 g/mol

IUPAC Name

(3aR,6R,7S,7aR)-7-[tert-butyl(diphenyl)silyl]oxy-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol

InChI

InChI=1S/C25H34O6Si/c1-23(2,3)32(18-12-8-6-9-13-18,19-14-10-7-11-15-19)31-22-21-20(29-24(4,5)30-21)16-28-25(22,27)17-26/h6-15,20-22,26-27H,16-17H2,1-5H3/t20-,21-,22+,25-/m1/s1

InChI Key

LYEYVIPMFIHSLX-ILSIFQBBSA-N

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C

Canonical SMILES

CC1(OC2COC(C(C2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C

Origin of Product

United States

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